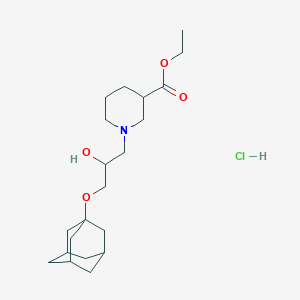
Ethyl 1-(3-((3s,5s,7s)-adamantan-1-yloxy)-2-hydroxypropyl)piperidine-3-carboxylate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "Ethyl 1-(3-((3s,5s,7s)-adamantan-1-yloxy)-2-hydroxypropyl)piperidine-3-carboxylate hydrochloride" is a chemically synthesized molecule that likely contains an adamantane moiety linked to a piperidine structure through an ether and ester linkage. Adamantane is a rigid, diamondoid structure known for its stability and unique chemical properties, which is often used in drug design to improve pharmacokinetic properties. Piperidine is a six-membered heterocyclic amine that is a common structural motif in pharmaceuticals. The combination of these structures suggests that the compound may have been designed for potential therapeutic applications, although the specific papers provided do not directly discuss this compound.
Synthesis Analysis
The synthesis of related adamantane-containing compounds involves multiple steps, including the formation of quaternary pyridinium bromides and their subsequent reduction. For example, the synthesis of substituted 1-[2-(adamantan-1-yl)ethyl]piperidines is achieved by reducing quaternary 1-[2-(adamantan-1-yl)ethyl]pyridinium bromides with sodium tetrahydridoborate in ethanol. This is followed by a hydroarylation step to afford phenylpiperidines with an equatorial orientation of the phenyl substituent . This method could potentially be adapted for the synthesis of the compound , with modifications to introduce the hydroxypropyl and carboxylate groups at the appropriate positions on the piperidine ring.
Molecular Structure Analysis
The molecular structure of adamantane-based compounds can be complex, and their analysis often requires advanced techniques such as Fourier transform infrared (FTIR) and Raman spectroscopy, as well as quantum chemical calculations. For instance, the spectral and quantum chemical analysis of a related compound, ethyl 4-[3-(adamantan-1-yl)-4-phenyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-1-yl]methylpiperazine-1-carboxylate, involved recording FTIR and Raman spectra, as well as performing density functional theory (DFT) calculations to obtain the equilibrium geometric structure and predict vibrational spectra . Similar methods would likely be employed to analyze the molecular structure of "Ethyl 1-(3-((3s,5s,7s)-adamantan-1-yloxy)-2-hydroxypropyl)piperidine-3-carboxylate hydrochloride".
Chemical Reactions Analysis
The chemical reactivity of adamantane-based compounds can be influenced by the presence of functional groups and the overall molecular context. The compound described in the spectral and quantum chemical analysis paper exhibits features of intramolecular charge transfer, which could affect its reactivity . Although the specific chemical reactions of "Ethyl 1-(3-((3s,5s,7s)-adamantan-1-yloxy)-2-hydroxypropyl)piperidine-3-carboxylate hydrochloride" are not detailed in the provided papers, it can be inferred that the presence of the ether, hydroxyl, and ester groups would confer certain reactivity patterns, such as susceptibility to nucleophilic attack or participation in condensation reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of adamantane derivatives can be quite diverse, depending on the substituents attached to the core structure. The compound from the spectral analysis study was soluble in ethanol, and its UV/Vis spectrum was measured, indicating its potential for electronic absorption studies . For "Ethyl 1-(3-((3s,5s,7s)-adamantan-1-yloxy)-2-hydroxypropyl)piperidine-3-carboxylate hydrochloride", properties such as solubility, melting point, and stability would be of interest, as well as its spectroscopic characteristics, which could be elucidated using similar experimental and computational techniques.
Aplicaciones Científicas De Investigación
Antimicrobial and Anti-HIV Activities
Research has explored the antimicrobial and anti-HIV properties of compounds related to Ethyl 1-(3-((3s,5s,7s)-adamantan-1-yloxy)-2-hydroxypropyl)piperidine-3-carboxylate hydrochloride. For instance, certain 5-(1-adamantyl)-2-substituted thio-1,3,4-oxadiazoles and 5-(1-adamantyl)-3-substituted aminomethyl-1,3,4-oxadiazoline-2-thiones have been synthesized and tested for in vitro activities against strains of Gram-positive and Gram-negative bacteria, as well as the yeast-like pathogenic fungus Candida albicans. These compounds exhibited promising antimicrobial activities, particularly against Gram-positive bacteria. Furthermore, their antiviral activity against HIV-1 was evaluated, showing significant reduction in viral replication at various concentrations (A. El-Emam et al., 2004).
Cancer Research
Ethyl 1-(3-((3s,5s,7s)-adamantan-1-yloxy)-2-hydroxypropyl)piperidine-3-carboxylate hydrochloride and related compounds have also found application in cancer research. For example, studies have focused on synthesizing potential anticancer agents, including Pyrido[4,3-b][1,4]oxazines and Pyrido[4,3-b][1,4]thiazines. These compounds were evaluated for their effects on the proliferation and the mitotic index of cultured L1210 cells and on the survival of mice bearing P388 leukemia, providing insights into new therapeutic approaches for cancer treatment (C. Temple et al., 1983).
Polymerization Catalysts
Further research has investigated the use of Ethyl 1-(3-((3s,5s,7s)-adamantan-1-yloxy)-2-hydroxypropyl)piperidine-3-carboxylate hydrochloride in the field of polymerization. Specifically, studies on ethylene and propylene polymerization have utilized catalytic systems modified by sterically demanding alcohols, such as adamantan-1-ol, indicating its potential in the synthesis of polymers with unique properties (Caio L. Firme et al., 2005).
Synthesis and Biological Activity
Moreover, the synthesis and biological activities of novel derivatives have been a key area of exploration. For instance, novel 4-(Adamantan-1-yl)-1-arylidene-3-thiosemicarbazides and 4-Arylmethyl N′-(Adamantan-1-yl)piperidine-1-carbothioimidates have been synthesized and evaluated for their antimicrobial and anti-proliferative activities. These studies highlight the broad spectrum of antimicrobial activities and significant anti-proliferative activity against various human tumor cell lines, underscoring the therapeutic potential of such compounds (Aamal A. Al-Mutairi et al., 2019).
Propiedades
IUPAC Name |
ethyl 1-[3-(1-adamantyloxy)-2-hydroxypropyl]piperidine-3-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H35NO4.ClH/c1-2-25-20(24)18-4-3-5-22(12-18)13-19(23)14-26-21-9-15-6-16(10-21)8-17(7-15)11-21;/h15-19,23H,2-14H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWBHQZPJYYPGKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)CC(COC23CC4CC(C2)CC(C4)C3)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H36ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-[3-(adamantan-1-yloxy)-2-hydroxypropyl]piperidine-3-carboxylate hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-benzyl-N'-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]ethanediamide](/img/structure/B2518832.png)

![2-[3-(1,3-benzodioxol-5-yl)-6-oxopyridazin-1-yl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B2518835.png)
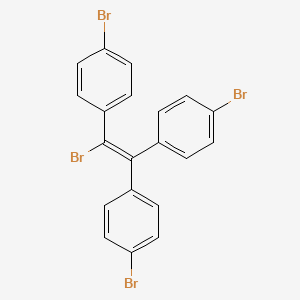
![N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)pivalamide](/img/structure/B2518837.png)
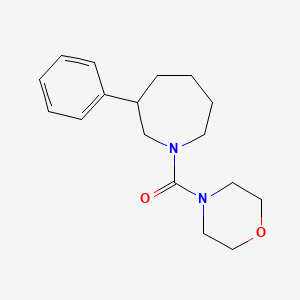
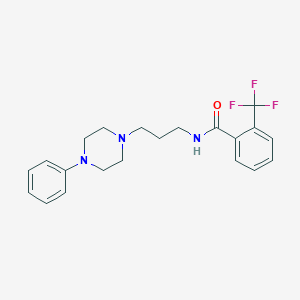
![4-Methyl-6-[4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidine](/img/structure/B2518843.png)
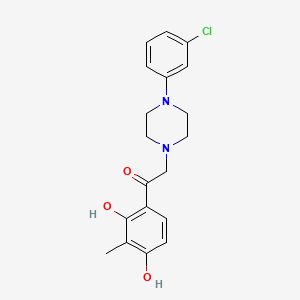
![[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 3-chloro-5-methoxy-4-(2-methylpropoxy)benzoate](/img/structure/B2518846.png)
![4-[4-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidin-2-yl]morpholine](/img/structure/B2518848.png)
![1-[(1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]piperidin-4-amine](/img/structure/B2518853.png)
![2-chloro-N-ethyl-N-[(ethylcarbamoyl)methyl]acetamide](/img/structure/B2518854.png)
![(2R,3R)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-methyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid](/img/structure/B2518855.png)